Cas no 2138174-24-8 (Rel-(1R,3S)-3-(pyrimidin-2-ylamino)cyclohexane-1-carboxylic acid)

Rel-(1R,3S)-3-(pyrimidin-2-ylamino)cyclohexane-1-carboxylic acid is a chiral cyclohexane derivative featuring a pyrimidin-2-ylamino substituent at the 3-position and a carboxylic acid group at the 1-position. Its stereospecific (1R,3S) configuration ensures high enantiomeric purity, making it valuable for applications in asymmetric synthesis and pharmaceutical research. The pyrimidine moiety enhances its potential as a building block for bioactive molecules, particularly in kinase inhibitor development. The carboxylic acid group provides a versatile handle for further functionalization. This compound is characterized by its stability and well-defined stereochemistry, offering reliability in medicinal chemistry and drug discovery workflows. Its structural features make it suitable for probing structure-activity relationships in targeted therapeutic agents.
Rel-(1R,3S)-3-(pyrimidin-2-ylamino)cyclohexane-1-carboxylic acid structure
2138174-24-8 structure
Product Name:Rel-(1R,3S)-3-(pyrimidin-2-ylamino)cyclohexane-1-carboxylic acid
CAS No:2138174-24-8
MF:C11H15N3O2
MW:221.255702257156
CID:5934431
PubChem ID:95363002
Update Time:2025-10-29

Rel-(1R,3S)-3-(pyrimidin-2-ylamino)cyclohexane-1-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 2138174-24-8
    • Z2982275207
    • EN300-705887
    • rac-(1R,3S)-3-[(pyrimidin-2-yl)amino]cyclohexane-1-carboxylic acid
    • Rel-(1R,3S)-3-(pyrimidin-2-ylamino)cyclohexane-1-carboxylic acid
    • Inchi: 1S/C11H15N3O2/c15-10(16)8-3-1-4-9(7-8)14-11-12-5-2-6-13-11/h2,5-6,8-9H,1,3-4,7H2,(H,15,16)(H,12,13,14)/t8-,9+/m1/s1
    • InChI Key: JTICNGXANKZEHH-BDAKNGLRSA-N
    • SMILES: OC([C@@H]1CCC[C@@H](C1)NC1N=CC=CN=1)=O

Computed Properties

  • Exact Mass: 221.116426730g/mol
  • Monoisotopic Mass: 221.116426730g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 241
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 75.1Ų

Rel-(1R,3S)-3-(pyrimidin-2-ylamino)cyclohexane-1-carboxylic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-705887-1.0g
rac-(1R,3S)-3-[(pyrimidin-2-yl)amino]cyclohexane-1-carboxylic acid
2138174-24-8
1g
$0.0 2023-06-06

Additional information on Rel-(1R,3S)-3-(pyrimidin-2-ylamino)cyclohexane-1-carboxylic acid

Rel-(1R,3S)-3-(pyrimidin-2-ylamino)cyclohexane-1-carboxylic acid (CAS No. 2138174-24-8): A Comprehensive Overview

Rel-(1R,3S)-3-(pyrimidin-2-ylamino)cyclohexane-1-carboxylic acid (CAS No. 2138174-24-8) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential therapeutic applications. This compound belongs to the class of cyclohexane derivatives and is characterized by its pyrimidinylamino substituent, which imparts specific biological activities and pharmacological properties.

The chemical structure of Rel-(1R,3S)-3-(pyrimidin-2-ylamino)cyclohexane-1-carboxylic acid is notable for its chiral centers at the 1R and 3S positions. These chiral centers play a crucial role in determining the compound's stereochemistry and, consequently, its biological activity. The cyclohexane ring provides a rigid scaffold that enhances the compound's stability and bioavailability, while the pyrimidinylamino group contributes to its binding affinity to specific receptors.

Recent studies have highlighted the potential of Rel-(1R,3S)-3-(pyrimidin-2-ylamino)cyclohexane-1-carboxylic acid in various therapeutic areas. One of the most promising applications is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research has shown that this compound exhibits neuroprotective effects by modulating key signaling pathways involved in neuronal survival and function. Specifically, it has been found to inhibit the aggregation of amyloid-beta peptides and reduce oxidative stress, which are key factors in the pathogenesis of these diseases.

In addition to its neuroprotective properties, Rel-(1R,3S)-3-(pyrimidin-2-ylamino)cyclohexane-1-carboxylic acid has also demonstrated anti-inflammatory effects. In vitro studies have shown that it can suppress the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are involved in chronic inflammatory conditions. This makes it a potential candidate for the treatment of inflammatory disorders such as rheumatoid arthritis and inflammatory bowel disease.

The pharmacokinetic profile of Rel-(1R,3S)-3-(pyrimidin-2-ylamino)cyclohexane-1-carboxylic acid has been extensively studied to understand its absorption, distribution, metabolism, and excretion (ADME) properties. Preclinical data indicate that it has favorable oral bioavailability and a long half-life, which are desirable attributes for a therapeutic agent. Furthermore, it has shown low toxicity in animal models, suggesting a favorable safety profile.

Clinical trials are currently underway to evaluate the safety and efficacy of Rel-(1R,3S)-3-(pyrimidin-2-ylamino)cyclohexane-1-carboxylic acid in human subjects. Early results from phase I trials have been promising, with no significant adverse effects reported at therapeutic doses. Phase II trials are expected to provide more detailed insights into its therapeutic potential and optimal dosing regimens.

From a synthetic chemistry perspective, the preparation of Rel-(1R,3S)-3-(pyrimidin-2-ylamino)cyclohexane-1-carboxylic acid involves several steps that require precise control over chirality and functional group manipulation. Common synthetic routes include asymmetric synthesis using chiral catalysts or chiral auxiliaries, followed by selective functionalization of the cyclohexane ring and introduction of the pyrimidinylamino group. These synthetic strategies have been optimized to achieve high yields and purity levels, making large-scale production feasible.

In conclusion, Rel-(1R,3S)-3-(pyrimidin-2-ylamino)cyclohexane-1-carboxylic acid (CAS No. 2138174-24-8) represents a promising compound with diverse therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further development in the treatment of neurodegenerative diseases and inflammatory disorders. Ongoing research and clinical trials will continue to elucidate its full potential as a novel therapeutic agent.

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